CFTR corrector 3, also known as IDOR-3, is a novel compound designed to enhance the functional expression of the cystic fibrosis transmembrane conductance regulator protein, particularly in patients with cystic fibrosis caused by the F508del mutation. This mutation is prevalent among cystic fibrosis patients and leads to misfolding and premature degradation of the CFTR protein. CFTR corrector 3 belongs to a class of drugs aimed at correcting the misfolding of this protein, thereby improving its trafficking to the cell surface and restoring chloride ion transport functionality.
CFTR corrector 3 was developed through extensive research into small molecule correctors that can stabilize the CFTR protein during its biogenesis. The compound was identified in studies exploring various macrocyclic compounds that exhibit higher efficacy compared to previously established correctors .
CFTR corrector 3 is classified as a type IV corrector, which has shown superior efficacy in enhancing the surface expression of the F508del-CFTR protein compared to earlier generations of correctors. This classification reflects its ability to significantly improve the folding efficiency of the CFTR protein, potentially restoring its function in a clinical setting .
The synthesis of CFTR corrector 3 involves several key steps that utilize advanced organic synthesis techniques. Initial synthetic routes have been optimized to enhance yield and efficiency. For instance, starting materials such as alkyne derivatives are employed in a multi-step reaction process that includes cyclization and functional group modifications.
The synthesis typically employs methods such as:
The molecular structure of CFTR corrector 3 features a complex arrangement of atoms that contribute to its interaction with the CFTR protein. The specific arrangement includes:
The molecular formula and weight, along with other structural data such as bond lengths and angles, are critical for understanding how CFTR corrector 3 interacts with its target. Detailed crystallographic studies provide insights into these structural characteristics, which can be visualized through X-ray diffraction analysis .
CFTR corrector 3 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:
The efficiency of these reactions is often evaluated through kinetic studies that measure binding affinities (Kd values) and reaction rates under various conditions. These studies help optimize dosing regimens for potential therapeutic applications .
CFTR corrector 3 operates by stabilizing the misfolded F508del-CFTR protein during its maturation process within the endoplasmic reticulum. This stabilization prevents premature degradation and facilitates proper trafficking to the cell surface.
Experimental evidence indicates that treatment with CFTR corrector 3 results in significant increases in both surface expression and functional activity of F508del-CFTR:
CFTR corrector 3 exhibits several notable physical properties:
In terms of chemical properties:
CFTR corrector 3 has significant potential applications in treating cystic fibrosis, particularly for patients with the F508del mutation. Its ability to enhance CFTR function makes it a candidate for combination therapies alongside potentiators like ivacaftor. This combination can lead to improved clinical outcomes by addressing both misfolding and gating defects associated with cystic fibrosis.
Moreover, ongoing research aims to explore additional applications of CFTR corrector 3 in other diseases where similar misfolding mechanisms are implicated, potentially expanding its therapeutic utility beyond cystic fibrosis .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3